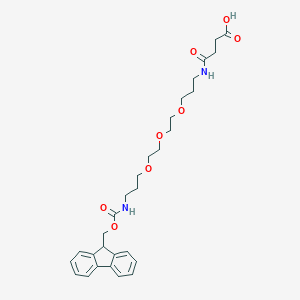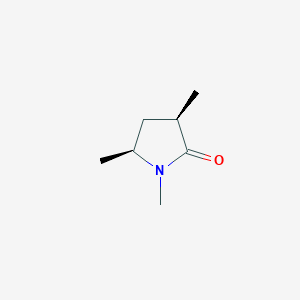
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide
描述
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide is a cyclic nitrone compound known for its role as a free radical trap.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide typically involves the oxidation of 3,3-Dimethyl-3,4-dihydroisoquinoline derivatives. One efficient route includes the N-alkylation of 3,3-Dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for good yields of the desired cyclization products .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of commercially available starting materials and mild reaction conditions makes the process suitable for industrial applications .
化学反应分析
Types of Reactions
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various hydroxylated and alkylated derivatives, which can have different biological and chemical properties .
科学研究应用
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide has several scientific research applications:
作用机制
The mechanism of action of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide involves its ability to trap free radicals. The compound reacts with free radicals to form stable nitroxide radicals, thereby preventing the radicals from causing damage to biological molecules and systems . This mechanism is particularly important in reducing oxidative stress and protecting cells from damage .
相似化合物的比较
Similar Compounds
Phenyl-tert-butylnitrone (PBN): A well-known free radical trap with similar applications but higher side effects.
3,3-Dimethyl-3,4-dihydroisoquinoline N-oxide: The parent compound of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide, used in similar applications but with different reactivity.
Uniqueness
This compound is unique due to its reduced side effects and higher stability compared to other free radical traps. Its ability to form stable nitroxide radicals makes it particularly valuable in both research and industrial applications .
属性
IUPAC Name |
3,3-dimethyl-2-oxido-4H-isoquinolin-2-ium-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12(11)14/h3-7,10,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBJLPJKUYFPPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2C=[N+]1[O-])O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184375-93-7 | |
| Record name | 4-Isoquinolinol, 3,4-dihydro-3,3-dimethyl-, 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184375937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


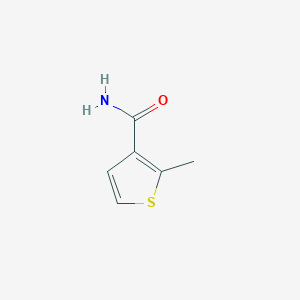
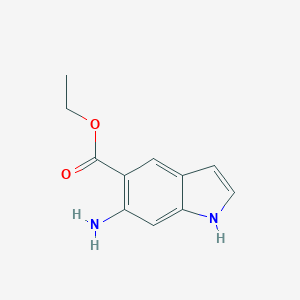
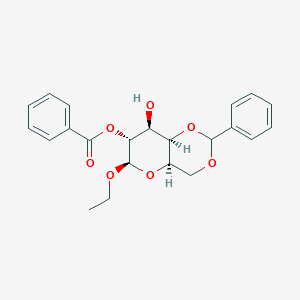
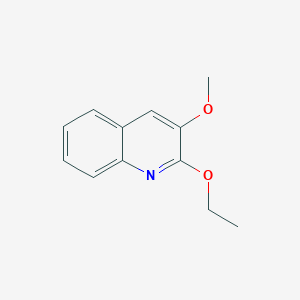
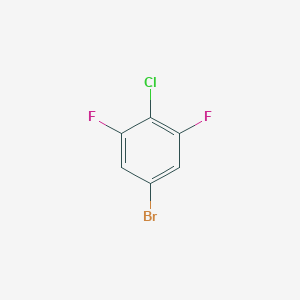
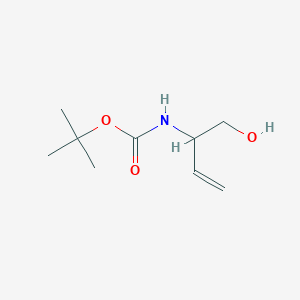
![5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)
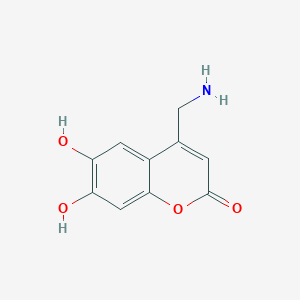
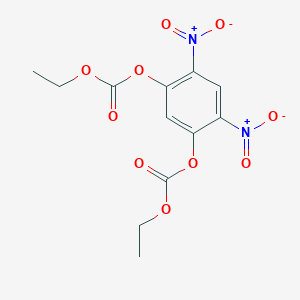
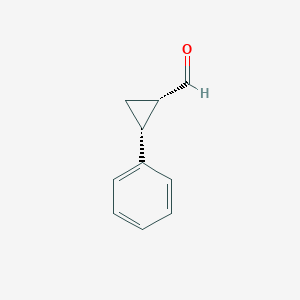
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol](/img/structure/B70986.png)

